Cas no 1220039-72-4 (2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

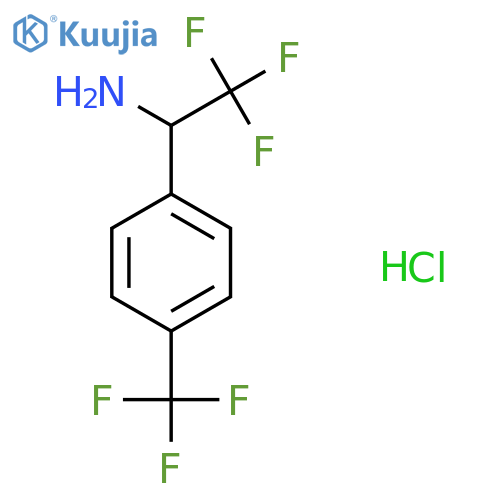

1220039-72-4 structure

商品名:2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS番号:1220039-72-4

MF:C9H8ClF6N

メガワット:279.609942436218

MDL:MFCD15474848

CID:4776387

PubChem ID:53407055

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

- SB31942

- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)-ethylamine hydrochloride

- 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride, AldrichCPR

- 2,2,2-TRIFLUORO-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE HYDROCHLORIDE

- SCHEMBL25244098

- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylaminehydrochloride

- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- 2,2,2-TRIFLUORO-1-(4-TRIFLUOROMETHYLPHENYL)ETHYLAMINE HYDROCHLORIDE

- (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- 1220039-72-4

- C9H8ClF6N

- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride

- MFCD15474848

- G73536

- (R)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

- 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- CS-0145667

- SB32339

- AKOS025214126

- SB36678

-

- MDL: MFCD15474848

- インチ: 1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H

- InChIKey: KBJQMJLPMZXUCR-UHFFFAOYSA-N

- ほほえんだ: Cl.FC(C(C1C=CC(C(F)(F)F)=CC=1)N)(F)F

計算された属性

- せいみつぶんしりょう: 279.0249459g/mol

- どういたいしつりょう: 279.0249459g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 225

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D967700-500mg |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |

1220039-72-4 | 95% | 500mg |

$340 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0470S-50mg |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |

1220039-72-4 | 96% | 50mg |

831.08CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0470S-5g |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |

1220039-72-4 | 96% | 5g |

8463.46CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D967700-250mg |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |

1220039-72-4 | 95% | 250mg |

$240 | 2025-02-22 | |

| eNovation Chemicals LLC | D967700-100mg |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |

1220039-72-4 | 95% | 100mg |

$185 | 2025-02-22 | |

| Ambeed | A1190619-100mg |

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1220039-72-4 | 98% | 100mg |

$170.0 | 2024-04-25 | |

| Ambeed | A1190619-50mg |

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1220039-72-4 | 98% | 50mg |

$133.0 | 2024-04-25 | |

| Ambeed | A1190619-1g |

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1220039-72-4 | 98% | 1g |

$408.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216307-1g |

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |

1220039-72-4 | 98% | 1g |

¥3212.00 | 2024-08-09 | |

| Ambeed | A1190619-250mg |

2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |

1220039-72-4 | 98% | 250mg |

$204.0 | 2024-04-25 |

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 関連文献

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1220039-72-4 (2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 857369-11-0(2-Oxoethanethioamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1220039-72-4)2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/1g/5g

価格 ($):153.0/184.0/367.0/1231.0